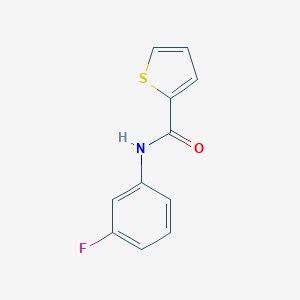

N-(3-fluorophenyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-fluorophenyl)thiophene-2-carboxamide, also known as FTY720 or fingolimod, is a synthetic compound that was originally developed as an immunosuppressant drug. However, it has since gained attention for its potential use in treating multiple sclerosis (MS) and other autoimmune diseases. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that works by preventing immune cells from leaving the lymph nodes, thereby reducing inflammation and preventing immune attacks on the body's own tissues.

Mecanismo De Acción

N-(3-fluorophenyl)thiophene-2-carboxamide works by binding to S1P receptors on immune cells, preventing them from leaving the lymph nodes and entering the bloodstream. This reduces the number of immune cells that can reach the target tissue, thereby reducing inflammation and preventing immune attacks. N-(3-fluorophenyl)thiophene-2-carboxamide also has other effects on immune cells, including promoting the survival of regulatory T cells, which can help to suppress autoimmune responses.

Efectos Bioquímicos Y Fisiológicos

N-(3-fluorophenyl)thiophene-2-carboxamide has several biochemical and physiological effects, including reducing the number of circulating lymphocytes, altering the expression of cytokines and chemokines, and reducing the production of inflammatory mediators. N-(3-fluorophenyl)thiophene-2-carboxamide can also have effects on the cardiovascular system, including reducing heart rate and blood pressure.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-fluorophenyl)thiophene-2-carboxamide has several advantages for lab experiments, including its well-established mechanism of action and its ability to modulate immune responses. However, N-(3-fluorophenyl)thiophene-2-carboxamide also has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.

Direcciones Futuras

There are several potential future directions for research on N-(3-fluorophenyl)thiophene-2-carboxamide, including exploring its use in combination with other immunomodulatory agents, studying its effects on different types of autoimmune diseases, and investigating its potential use in treating other conditions, such as cancer. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(3-fluorophenyl)thiophene-2-carboxamide in treating autoimmune diseases.

Métodos De Síntesis

The synthesis of N-(3-fluorophenyl)thiophene-2-carboxamide involves several steps, starting with the reaction of 3-fluorophenylacetic acid with thionyl chloride to produce 3-fluorophenylacetyl chloride. This is then reacted with thiophene-2-amine to produce the desired product, N-(3-fluorophenyl)thiophene-2-carboxamide. The reaction scheme involves several purification steps to ensure the purity of the final product.

Aplicaciones Científicas De Investigación

N-(3-fluorophenyl)thiophene-2-carboxamide has been extensively studied for its potential use in treating MS and other autoimmune diseases. In clinical trials, N-(3-fluorophenyl)thiophene-2-carboxamide has been shown to reduce the frequency of relapses in MS patients and slow the progression of disability. It has also been studied for its potential use in treating other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Propiedades

Número CAS |

136340-92-6 |

|---|---|

Nombre del producto |

N-(3-fluorophenyl)thiophene-2-carboxamide |

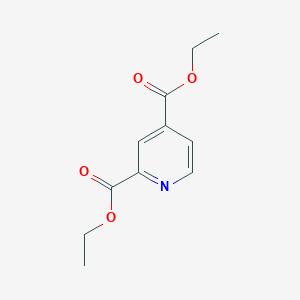

Fórmula molecular |

C11H8FNOS |

Peso molecular |

221.25 g/mol |

Nombre IUPAC |

N-(3-fluorophenyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C11H8FNOS/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14) |

Clave InChI |

WNFAJKQBFVQIHK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=CC=CS2 |

SMILES canónico |

C1=CC(=CC(=C1)F)NC(=O)C2=CC=CS2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)

![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)

![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)

![1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one](/img/structure/B163755.png)

![1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one](/img/structure/B163758.png)

![1,3-Dioxolo[4,5-C]pyridine-4-methanol](/img/structure/B163759.png)

![6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine](/img/structure/B163762.png)